![molecular formula C18H20N4O2 B2386093 N-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine CAS No. 2097917-53-6](/img/structure/B2386093.png)
N-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry, including a pyrimidine ring, an azetidine ring, and a methoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the pyrimidine ring might be formed through a condensation reaction, while the azetidine ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, an azetidine ring, and a methoxyphenyl group. These structural features could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the pyrimidine ring might undergo nucleophilic substitution reactions, while the azetidine ring could participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the methoxyphenyl group might increase its lipophilicity .Scientific Research Applications
- Indole derivatives have been investigated as anti-HIV agents. For example, indolyl and oxochromenyl xanthenone derivatives were studied for their potential against HIV-1 .
- The 2-methoxyphenyl isocyanate group, present in our compound, can serve as a protecting group for amines. It selectively protects amino groups during synthesis and can be conveniently removed to regenerate free amines .
- The nearly orthogonal 2-methoxyphenyl group in our compound disrupts the typical π-stacked column formation observed in organic radicals. This unique structure-to-magnetism correlation makes it an interesting subject for radical chemistry research .
- Although specific data on our compound are lacking, indole derivatives have been explored for antitubercular effects. Further investigation is warranted to assess its potential against Mycobacterium tuberculosis .
Anti-HIV Properties
Chemoselective Protecting Group
Structural Diversity in Radical Chemistry
Antitubercular Activity
Mechanism of Action
Future Directions
properties
IUPAC Name |
[1-(2-methoxyphenyl)cyclopropyl]-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-24-15-5-3-2-4-14(15)18(7-8-18)17(23)22-10-13(11-22)21-16-6-9-19-12-20-16/h2-6,9,12-13H,7-8,10-11H2,1H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPAOCYRQYZJOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)N3CC(C3)NC4=NC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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